molecular formula C14H8N2O5 B5695819 5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione CAS No. 284462-38-0

5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No. B5695819
CAS RN: 284462-38-0
M. Wt: 284.22 g/mol
InChI Key: SIYSZMYKSGLGCS-UHFFFAOYSA-N
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Description

5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, commonly known as NPID, is a heterocyclic compound that has been gaining attention in the scientific community due to its potential applications in various fields. NPID is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 308.24 g/mol.

Scientific Research Applications

NPID has been found to have potential applications in various fields such as organic electronics, photoresponsive materials, and medicinal chemistry. In organic electronics, NPID has been used as a building block for the synthesis of novel semiconducting materials. In photoresponsive materials, NPID has been used as a chromophore for the development of photochromic compounds. In medicinal chemistry, NPID has been found to exhibit anticancer, antiviral, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of NPID is not fully understood. However, it has been proposed that NPID may act by inhibiting certain enzymes or signaling pathways in cells. NPID has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. NPID has also been found to inhibit the replication of certain viruses by interfering with viral entry or replication.
Biochemical and Physiological Effects:
NPID has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that NPID can inhibit the activity of enzymes such as topoisomerase II and protein kinase C. NPID has also been found to induce oxidative stress in cells, which may contribute to its anticancer activity. In vivo studies have shown that NPID can reduce inflammation and improve glucose tolerance in animal models.

Advantages and Limitations for Lab Experiments

NPID has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high melting point and good solubility in organic solvents. However, NPID is not very soluble in water, which may limit its use in certain experiments. Additionally, the mechanism of action of NPID is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on NPID. One area of interest is the development of NPID-based materials for use in organic electronics and photoresponsive materials. Another area of interest is the investigation of the anticancer and antiviral activities of NPID and its derivatives. Further studies are also needed to elucidate the mechanism of action of NPID and to identify its molecular targets.

properties

IUPAC Name

5-(4-nitrophenoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O5/c17-13-11-6-5-10(7-12(11)14(18)15-13)21-9-3-1-8(2-4-9)16(19)20/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYSZMYKSGLGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252674
Record name 5-(4-Nitrophenoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199384
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

284462-38-0
Record name 5-(4-Nitrophenoxy)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284462-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Nitrophenoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring slurry of NaH (1.1 g, 44.9 mmol) in DMF (40 mL) at 0° C. was added a solution of 5-hydroxyisoindoline-1,3-dione (3.2 g, 19.6 mmol) in DMF (40 mL) dropwise. The bright yellow-green mixture was allowed to return to room temp. and was stirred for 1 h, then 1-fluoro-4-nitrobenzene (2.67 g, 18.7 mmol) was added via syringe in 3-4 portions. The resulting mixture was heated at 70° C. overnight, then cooled to room temp. and diluted slowly with water (150 mL), and extracted with EtOAc (2×100 mL). The combined organic layers were dried (MgSO4) and concentrated under reduced pressure to give 5-(4-nitrophenoxy)isoindoline-1,3-dione as a yellow solid (3.3 g, 62%): TLC (30% EtOAc/70% hexane) Rf0.28; 1H NMR (DMSO-d6) δ 7.32 (d, J=12 Hz, 2H), 7.52-7.57 (m, 2H), 7.89(d, J=7.8 Hz, 1H), 8.29 (d, J=9 Hz, 2H), 11.43 (brs, 1H); CI-MS m/z 285 ((M+H)+, 100%).
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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